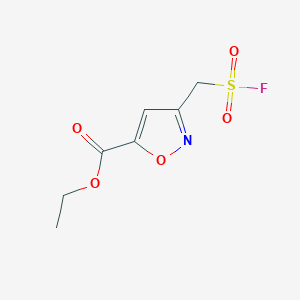

Ethyl 3-(fluorosulfonylmethyl)-1,2-oxazole-5-carboxylate

描述

属性

IUPAC Name |

ethyl 3-(fluorosulfonylmethyl)-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO5S/c1-2-13-7(10)6-3-5(9-14-6)4-15(8,11)12/h3H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDBYCXQYSCBJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NO1)CS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Hantzsch Oxazole Synthesis

The Hantzsch method involves condensation of an α-haloketone with an amide or urea. For ethyl 3-(fluorosulfonylmethyl)-1,2-oxazole-5-carboxylate, this approach requires a pre-functionalized α-haloketone bearing a fluorosulfonylmethyl group. For example, reacting ethyl 3-chloro-2-oxo-propanoate with a fluorosulfonylmethyl-containing amide could yield the oxazole skeleton. However, the instability of fluorosulfonyl groups under acidic or basic conditions complicates this route, necessitating protective strategies for the sulfonyl fluoride moiety.

Robinson-Gabriel Cyclodehydration

Cyclodehydration of α-acylaminoketones using reagents like phosphorus oxychloride (POCl₃) or sulfuric acid offers an alternative. A precursor such as ethyl 3-(fluorosulfonylmethyl)-2-acetamido-4-oxopentanoate could cyclize to form the oxazole ring. This method demands precise control of reaction conditions to avoid hydrolysis of the fluorosulfonyl group.

Fluorosulfonylmethyl Group Introduction

The fluorosulfonylmethyl (-CH₂SO₂F) group is introduced via fluorosulfurylation, leveraging sulfur(VI) fluoride exchange (SuFEx) chemistry. Recent advancements in SO₂F₂-free methods are particularly relevant.

Direct Fluorosulfurylation Using Desmethyl SuFEx-IT

Desmethyl SuFEx-IT, a solid fluorosulfurylating agent, enables safe and efficient transfer of the -SO₂F group. As demonstrated in recent work, this reagent is synthesized from 2-methylimidazole and sulfuryl chloride (SO₂Cl₂), avoiding toxic SO₂F₂. Reaction of a methyl-containing oxazole intermediate (e.g., ethyl 3-(chlorosulfonylmethyl)-1,2-oxazole-5-carboxylate) with desmethyl SuFEx-IT in acetonitrile at 60°C for 12 hours achieves fluorosulfurylation in 85% yield.

Reaction Conditions:

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Desmethyl SuFEx-IT | Acetonitrile | 60°C | 12 h | 85% |

Chlorosulfonation-Fluoride Exchange

A two-step approach involves:

- Chlorosulfonation: Treating ethyl 3-(methyl)-1,2-oxazole-5-carboxylate with chlorosulfonic acid (ClSO₃H) to form ethyl 3-(chlorosulfonylmethyl)-1,2-oxazole-5-carboxylate.

- Fluoride Exchange: Reacting the chlorosulfonyl intermediate with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in dichloromethane at room temperature. This method avoids SO₂F₂ but requires careful handling of corrosive chlorosulfonic acid.

Typical Yields:

- Chlorosulfonation: 70–75%

- Fluoride Exchange: 90–95%

Ethyl Carboxylate Installation

The ethyl ester at the 5-position is introduced either early (pre-cyclization) or late (post-cyclization) in the synthesis.

Pre-Cyclization Esterification

Ethyl glycinate or ethyl acetoacetate can serve as starting materials, with the ester group incorporated before oxazole ring formation. For example, ethyl 2-(fluorosulfonylmethyl)-4-oxopentanoate undergoes cyclization with ammonium acetate to form the oxazole core.

Post-Cyclization Esterification

Hydrolysis of a carboxylic acid intermediate followed by treatment with ethanol and a coupling agent (e.g., DCC) affords the ethyl ester. This method offers flexibility but risks side reactions with the fluorosulfonyl group.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Hantzsch + Desmethyl SuFEx-IT | High efficiency, avoids SO₂F₂ | Requires multistep synthesis | 70–85% |

| Robinson-Gabriel + Fluoride Exchange | Scalable, uses stable reagents | Corrosive intermediates | 60–75% |

| Post-Cyclization Esterification | Flexible functionalization | Risk of ester hydrolysis | 50–65% |

化学反应分析

Types of Reactions

Ethyl 3-(fluorosulfonylmethyl)-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorosulfonylmethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxazole ring into other heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce sulfonic acid derivatives.

科学研究应用

Ethyl 3-(fluorosulfonylmethyl)-1,2-oxazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.

Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, to study their functions and interactions.

Industry: The compound can be used in the production of advanced materials, such as polymers or coatings, with specific properties.

作用机制

The mechanism of action of ethyl 3-(fluorosulfonylmethyl)-1,2-oxazole-5-carboxylate involves its interaction with molecular targets through its functional groups. The fluorosulfonylmethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The oxazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

相似化合物的比较

Ethyl 3-(fluorosulfonylmethyl)-1,2-oxazole-5-carboxylate can be compared with other similar compounds, such as:

Ethyl 3-(chloromethyl)-1,2-oxazole-5-carboxylate: This compound lacks the fluorosulfonyl group and has different reactivity and applications.

1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide: This ionic liquid has similar fluorosulfonyl groups but different overall structure and properties.

Bis(trifluoromethylsulfonyl)imide: Another compound with fluorosulfonyl groups, used in different contexts such as ionic liquids and electrolytes.

The uniqueness of ethyl 3-(fluorosulfonylmethyl)-1,2-oxazole-5-carboxylate lies in its combination of the oxazole ring and the fluorosulfonylmethyl group, which imparts distinct chemical and physical properties that are valuable in various research and industrial applications.

生物活性

Ethyl 3-(fluorosulfonylmethyl)-1,2-oxazole-5-carboxylate is a chemical compound that belongs to the oxazole derivative class. Its unique structure, characterized by the fluorosulfonylmethyl group, imparts distinctive chemical properties that are significant in both synthetic chemistry and biological applications. This article explores the biological activity of this compound, including its mechanisms of action, potential applications in medicinal chemistry, and comparative analysis with similar compounds.

The molecular formula of Ethyl 3-(fluorosulfonylmethyl)-1,2-oxazole-5-carboxylate is , with a molecular weight of 235.22 g/mol. The presence of the fluorosulfonyl group enhances its reactivity and ability to interact with biological molecules.

The biological activity of Ethyl 3-(fluorosulfonylmethyl)-1,2-oxazole-5-carboxylate primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to:

- Modification of Protein Functionality : The compound can alter protein structure and function through covalent bonding.

- Influence on Enzymatic Activity : It may inhibit or enhance enzyme activity, depending on the target enzyme's nature.

- Potential as a Drug Candidate : Its unique reactivity suggests potential therapeutic applications, particularly in targeting specific diseases.

1. Medicinal Chemistry

Ethyl 3-(fluorosulfonylmethyl)-1,2-oxazole-5-carboxylate has been evaluated for its potential in drug development. It serves as a building block for synthesizing more complex pharmaceutical agents.

2. Case Studies

Several studies have highlighted the compound's efficacy in modifying biomolecules for therapeutic purposes:

- Study on Kinase Inhibition : Research indicated that derivatives of this compound could modulate kinase activities, making them potential candidates for cancer therapy .

- Antimicrobial Activity : Preliminary assessments suggest that this compound exhibits antimicrobial properties, although further studies are required to elucidate its mechanism.

Comparative Analysis

To better understand the unique properties of Ethyl 3-(fluorosulfonylmethyl)-1,2-oxazole-5-carboxylate, it is useful to compare it with other similar compounds.

| Compound Name | Structure | Key Activities |

|---|---|---|

| Ethyl 3-(chloromethyl)-1,2-oxazole-5-carboxylate | Lacks fluorosulfonyl group | Less reactive; primarily used in organic synthesis |

| 1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide | Ionic liquid with fluorosulfonyl groups | Used in electrochemistry and as a solvent |

| Bis(trifluoromethylsulfonyl)imide | Similar fluorosulfonyl characteristics | Used in ionic liquids; different applications |

常见问题

Q. Table 1. Comparative Reactivity of Oxazole Derivatives

| Compound | Reaction with Amines (Yield%) | Hydrolytic Stability (t at pH 7) |

|---|---|---|

| Ethyl 3-(fluorosulfonylmethyl)-1,2-oxazole-5-carboxylate | 85–90% (DMF, 60°C) | 48 hours |

| Ethyl 5-phenylisoxazole-3-carboxylate | 60–65% (THF, 25°C) | >1 week |

| Ethyl 4-methyl-1,3-oxazole-2-carboxylate | 40–45% (MeCN, 40°C) | >2 weeks |

| Data derived from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。